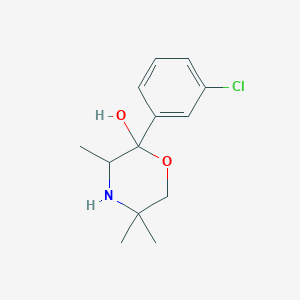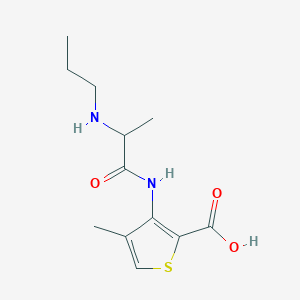
Articainsäure
Übersicht
Beschreibung
Articainic acid, also known as 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid, is a unique amide local anesthetic . It has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 g/mol . It is widely used in dentistry in several European countries .
Molecular Structure Analysis
Articainic acid has a unique structure compared to other local anesthetics. It contains a thiophene ring instead of a benzene ring, which is commonly found in other local anesthetics . The InChI string for Articainic acid is InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) .
Physical And Chemical Properties Analysis
Articainic acid has a molecular weight of 270.35 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. It also has 6 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Zahnmedizin
Articainsäure, auch bekannt als Articain, wird in der Zahnmedizin häufig eingesetzt. Es ist bei der lokalen Infiltration oder peripheren Nervenblockade bei zahnärztlichen Eingriffen wirksam . Es ist geeignet und sicher für Verfahren, die eine kurze Wirkdauer erfordern, bei denen ein schneller Beginn der Anästhesie gewünscht ist .
Lokale und regionale Anästhesie
Articain ist ein lokales Anästhetikum mit mittlerer Potenz und kurzer Wirkdauer, das aufgrund einer Estergruppe in seiner Struktur einen schnellen Metabolismus aufweist . Es ist wirksam, wenn es als Spinal-, Epidural-, okulärer oder regionaler Nervenblock verabreicht wird .
Intravenöse Regionalanästhesie
Articain kann intravenös für die Regionalanästhesie injiziert werden . In vergleichenden Studien unterschieden sich seine klinischen Wirkungen im Allgemeinen nicht signifikant von denen anderer lokaler Anästhetika mit kurzer Wirkdauer wie Lidocain, Prilocain und Chlorprocain .
Ambulante Spinalanästhesie
Articain ist für die ambulante Spinalanästhesie geeignet, insbesondere bei Verfahren, die eine kurze Wirkdauer erfordern .
Pharmakokinetik und Metabolismus
Articain wird in der Leber biotransformiert, einem relativ langsamen Prozess. Es wird jedoch zusätzlich durch Serumesterasen inaktiviert, einem schnellen Prozess, der unmittelbar nach der Injektion beginnt . Etwa 90 % des Articains werden schnell über Hydrolyse im Blut zu seinem inaktiven Metaboliten this compound metabolisiert, der über die Niere in Form von Articainsäureglucuronid ausgeschieden wird .
Neurotoxizitätsstudien
Es laufen laufende Forschungen zur Neurotoxizität von Articain. Obwohl es keine schlüssigen Beweise gibt, die eine überdurchschnittliche Neurotoxizität belegen, ist das Thema Gegenstand wissenschaftlicher Untersuchungen
Wirkmechanismus
Target of Action
Articainic acid, also known as Articaine, is primarily used as a local anesthetic in dentistry . Its primary targets are the nerve fibers responsible for pain sensation. By acting on these targets, Articaine effectively blocks the transmission of nerve impulses, leading to a temporary loss of sensation in the area where it is applied .
Mode of Action
Articaine works by blocking both the initiation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This effectively prevents the sensation of pain from being transmitted to the brain.
Biochemical Pathways
Articaine is unique among amide local anesthetics in that it contains a thiophene ring, which allows for greater lipid solubility and potency. This means a greater portion of an administered dose can enter neurons . It is also the only amide anesthetic containing an ester group, which allows for hydrolysis by unspecific blood esterases .
Pharmacokinetics
Articaine is rapidly metabolized in the blood by esterases into its inactive metabolite, articainic acid . Approximately 90% of Articaine undergoes this rapid hydrolysis, with the resulting articainic acid then excreted by the kidneys . The elimination half-time of articaine is about 20 minutes . The rapid breakdown of articaine to articainic acid contributes to its very low systemic toxicity, allowing for the possibility of repeated injections .
Result of Action
The primary result of Articaine’s action is the successful induction of local anesthesia. This is achieved through its action on nerve fibers, which blocks the transmission of pain signals. Articaine has been found to have a higher likelihood of achieving anesthetic success than other local anesthetics like lidocaine .
Action Environment
The efficacy and safety of Articaine have been demonstrated in various environments, including dental procedures and ambulatory spinal anesthesia . Environmental factors such as the presence of vasoactive agents like epinephrine can influence Articaine’s action. For instance, epinephrine can reduce the systemic uptake of local anesthetics, resulting in a longer duration of action and a lower peak concentration .
Safety and Hazards
Articainic acid is considered a safe and efficacious local anesthetic for all routine dental procedures in patients of all ages . It is more likely to achieve successful anesthesia than lidocaine in routine dental treatment . None of the studies reported any major local anesthetic-related adverse effects as a result of the interventions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Articainic acid is produced through the hydrolysis of articaine, facilitated by serum esterases . This process begins immediately after the administration of articaine . The presence of a thiophene ring in articaine, instead of a benzene ring, allows a greater portion of the administered dose to enter neurons, contributing to its potency .
Cellular Effects
The primary role of articainic acid in cells is as a metabolite of articaine. It is currently unclear whether articainic acid itself has significant direct effects on cellular processes. It has been noted that articainic acid had no effect on EEG, ECG, blood pressure, and heart rate in one study .
Molecular Mechanism
Articainic acid is the result of the hydrolysis of articaine, a process that begins immediately after the administration of articaine . This hydrolysis is facilitated by serum esterases
Temporal Effects in Laboratory Settings
The metabolism of articaine to articainic acid is a rapid process, with about 90% of articaine quickly metabolized via hydrolysis in the blood into articainic acid . This rapid breakdown is related to a very low systemic toxicity, allowing for the possibility of repeated injections .
Metabolic Pathways
Articainic acid is primarily formed through the hydrolysis of articaine, facilitated by serum esterases . This metabolic pathway is unique to articaine among amide local anesthetics due to its ester group .
Transport and Distribution
Articainic acid is the product of the metabolism of articaine in the blood . It is excreted by the kidney in the form of articainic acid glucuronide
Eigenschaften
IUPAC Name |
4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKINKNYDFRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921296 | |
| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114176-52-2 | |
| Record name | 2-Carboxyarticaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTICAINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


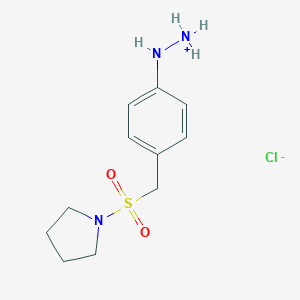

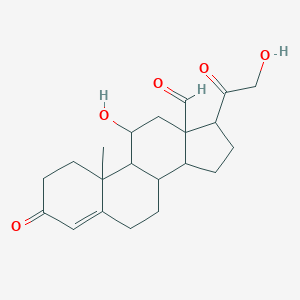
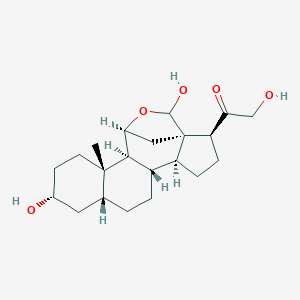

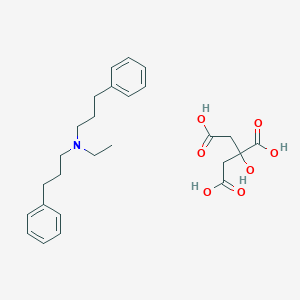


![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)

